molecular formula C17H12N2O2 B2614777 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one CAS No. 324759-60-6

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one

Cat. No.: B2614777
CAS No.: 324759-60-6
M. Wt: 276.295
InChI Key: BJYYHHKSGZGCMU-UHFFFAOYSA-N
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Description

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one is a heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and chromen-2-one

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 7-methylimidazo[1,2-a]pyridine with chromen-2-one under acidic or basic conditions . Another approach involves the use of multicomponent reactions where various starting materials react in a single step to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are tailored to ensure scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2-Methylimidazo[1,2-a]pyridine: Known for its antimicrobial activity.

    Imidazo[1,2-a]pyrimidine: Widely studied for its medicinal properties.

    Chromen-2-one derivatives: Used in various therapeutic applications

Uniqueness

3-(7-Methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one is unique due to its combined structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(7-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O2/c1-11-6-7-19-10-14(18-16(19)8-11)13-9-12-4-2-3-5-15(12)21-17(13)20/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYYHHKSGZGCMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24807074
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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